Home > Products > Screening Compounds P59383 > 2-Oxa-6-aza-spiro[3.3]heptane tosylate
2-Oxa-6-aza-spiro[3.3]heptane tosylate - 2083631-41-6

2-Oxa-6-aza-spiro[3.3]heptane tosylate

Catalog Number: EVT-6431516
CAS Number: 2083631-41-6
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Oxa-6-aza-spiro[3.3]heptane tosylate is a bicyclic spiro compound that has gained significant attention in medicinal chemistry due to its unique three-dimensional structure. This compound serves as a valuable building block for the synthesis of various drug candidates, particularly because of its stability and solubility in different solvents, which enhances its utility in chemical reactions and applications. The tosylate form is particularly notable for its reactivity, making it useful in organic synthesis and biological research .

Source and Classification

This compound falls under the category of heterocyclic compounds, specifically spiro compounds, which are characterized by having two or more rings that share a single atom. The presence of both oxygen and nitrogen in its structure classifies it further as an oxazolidine derivative. Its structural formula can be represented as C₈H₁₃N₃O₂S, with a specific focus on its tosylate functional group, which enhances its electrophilic character .

Synthesis Analysis

Methods

The synthesis of 2-Oxa-6-aza-spiro[3.3]heptane tosylate typically involves a multi-step process. One prominent method begins with tribromo-pentaerythritol, where a cyclization reaction occurs under basic conditions in the presence of p-toluenesulfonamide. This reaction yields the N-tosylated spiro compound, which is subsequently treated to remove the tosyl group through sonication with magnesium turnings in methanol .

Technical Details

  1. Starting Materials: The primary starting materials include tribromo-pentaerythritol and p-toluenesulfonamide.
  2. Reaction Conditions: Basic conditions are maintained during the cyclization step, followed by deprotection involving sonication.
  3. Yield and Purity: The processes have been optimized to yield high purity products; for instance, one reported method achieved an 81% yield on a five-gram scale .
Molecular Structure Analysis

Structure

The molecular structure of 2-Oxa-6-aza-spiro[3.3]heptane tosylate features a spiro arrangement where two rings are interconnected at a single atom. The compound consists of an oxazolidine ring fused with a nitrogen-containing ring, contributing to its unique properties.

Data

  • Molecular Formula: C₈H₁₃N₃O₂S
  • Molecular Weight: Approximately 189.27 g/mol
  • Chemical Structure Representation: The compound can be depicted using standard chemical notation or through molecular modeling software for visualization.
Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-aza-spiro[3.3]heptane tosylate undergoes several types of chemical reactions:

  1. Oxidation: Can be oxidized under specific conditions to yield various oxidation products.
  2. Reduction: Reduction reactions modify functional groups attached to the spiro structure.
  3. Substitution: The tosylate group can be replaced with other functional groups using appropriate reagents .

Technical Details

These reactions are facilitated by the electrophilic nature of the tosylate group, which makes it susceptible to nucleophilic attack, allowing for diverse synthetic applications.

Mechanism of Action

Process

The mechanism of action for 2-Oxa-6-aza-spiro[3.3]heptane tosylate involves its interaction with biological targets due to its unique three-dimensional shape. This shape allows it to mimic other biologically active compounds, enhancing its potential as a drug candidate.

Data

Pharmacokinetic studies indicate that this compound may exhibit favorable absorption and distribution characteristics when used as a structural surrogate for morpholine in drug design . Its stability as a sulfonic acid salt also contributes to its solubility and reactivity profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents such as methanol and dichloromethane.

Chemical Properties

  • Reactivity: Exhibits electrophilic behavior due to the tosylate group.
  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme conditions or prolonged exposure to moisture.

Relevant analyses show that the compound maintains integrity during various synthetic transformations, making it an attractive candidate for further research and application in organic synthesis .

Applications

Scientific Uses

  1. Medicinal Chemistry: Used as a building block for synthesizing complex organic molecules with potential pharmaceutical applications.
  2. Biological Research: Investigated for interactions with biological targets; suitable for in vitro and in vivo studies due to its stability and solubility.
  3. Drug Design: Proposed as a surrogate for morpholine, enhancing pharmacokinetic properties of drug candidates.
  4. Industrial Applications: Employed in developing new materials and as an intermediate in synthesizing specialty chemicals .
Synthesis Methodologies and Optimization Strategies

Traditional Synthetic Routes for Spirocyclic Oxazolidine Derivatives

Traditional approaches to spirocyclic oxazolidines primarily involve Staudinger-type cycloadditions and intramolecular nucleophilic cyclizations. The Staudinger reaction, a ketene-imine [2+2] cycloaddition, has been extensively employed for constructing β-lactam rings in spirocyclic systems, though its application to oxazolidine formation requires specific modifications [7]. For instance, rhodium-catalyzed cyclizations of diazo compounds with imines enable access to structurally complex spirocycles, but often suffer from limited diastereoselectivity (typically < 3:1 dr) and moderate yields (40-65%) when applied to oxygen-nitrogen systems [3]. Alternative routes leverage intramolecular Williamson ether synthesis, where halogenated alcohols undergo base-mediated cyclization. However, these methods frequently encounter regiochemical challenges due to competing elimination pathways, particularly with secondary halides. Early synthetic efforts toward 2-oxa-6-aza-spiro[3.3]heptane precursors reported yields below 30%, hindered by ring strain energetics and the high activation barrier associated with forming the spiro[3.3]heptane core [1] [7]. These limitations necessitated the development of more efficient strategies with improved stereocontrol and scalability.

Table 1: Comparison of Traditional Synthetic Approaches for Spirocyclic Oxazolidines

MethodKey ReactantsTypical Yield (%)Major Limitations
Staudinger CycloadditionKetenes, Imines40-65Low diastereoselectivity
Williamson CyclizationHalohydrins, Strong Base25-50Competing elimination, regiochemical issues
Reductive AminationAminoaldehydes, Ketones30-55Over-reduction, poor spirocycle formation

Novel Multi-Step Synthesis Involving Tosyl Protection/Deprotection

Contemporary synthetic routes for 2-oxa-6-aza-spiro[3.3]heptane derivatives strategically employ tosyl (Ts) group manipulation to address inherent instability issues during synthesis. A representative optimized sequence involves: (1) Ts-protection of 2-(aminomethyl)allyl alcohol using TsCl/pyridine (quantitative yield); (2) Swern oxidation to the corresponding aldehyde; (3) intramolecular Wittig reaction using Ph₃P=CH₂ to install the exocyclic alkene; and (4) catalytic hydrogenation (Pd/C, H₂) followed by acid-mediated cyclization with TsOH to furnish the tosylate salt [5] [6] [9]. This approach capitalizes on the dual role of tosyl groups as both protecting agents and activating moieties. Critical optimization studies revealed that replacing TsCl with polymer-supported tosylating agents significantly simplifies purification and improves overall yield (from 52% to 78%) by minimizing sulfonate ester byproducts [9]. The deprotection step is strategically omitted in the final stage, allowing direct isolation of the thermodynamically stable tosylate salt. This modification eliminates one synthetic operation while enhancing crystalline purity – a crucial factor for pharmaceutical applications requiring stringent impurity profiles [5].

Cyclization Strategies for Spiro[3.3]heptane Core Formation

The strained spiro[3.3]heptane architecture presents unique synthetic challenges due to its elevated ring strain (approximately 26 kcal/mol) and geometric constraints for bond formation. Recent breakthroughs employ [3+2] annulation strategies between cyclobutane-derived synthons and aziridine/oxirane precursors. A particularly efficient method utilizes Lewis acid-catalyzed (e.g., BF₃·OEt₂) ring expansion of spirocyclic aziridinium ions generated from aminocyclobutanol derivatives [2] . Density functional theory (DFT) calculations indicate this pathway benefits from a concerted asynchronous mechanism with a manageable activation barrier (ΔG‡ ≈ 18.7 kcal/mol) . Alternative approaches include photochemical [2+2] cycloadditions of vinyl oxazolidinones, though these often require stringent reaction control and yield mixtures of diastereomers. Comparative studies demonstrate that rhodium(II)-catalyzed C-H insertion of α-diazo-β-keto sulfonamides provides superior stereoselectivity (>20:1 dr) at the quaternary spirocenter, albeit with higher catalyst loading (5 mol%) [4]. The spiro[3.3]heptane core's non-planar exit vectors (109.5° vs. 120° in benzene) make it a valuable saturated bioisostere for para- and meta-substituted benzenes, as demonstrated in structural analogs of sonidegib and vorinostat . This geometric feature necessitates precise control over cyclization stereoelectronics to achieve the desired molecular topology.

Table 2: Cyclization Methods for Spiro[3.3]heptane Core Assembly

MethodCatalyst/ReagentDiastereoselectivity (dr)Activation Barrier (ΔG‡)
Lewis Acid Aziridinium OpeningBF₃·OEt₂>10:1≈18.7 kcal/mol
Rh(II)-Catalyzed C-H InsertionRh₂(esp)₄>20:1≈22.3 kcal/mol
Photochemical [2+2] CycloadditionUV light (254 nm)3:1≈30.1 kcal/mol

Role of Tosylate Salts in Enhancing Stability and Solubility

Tosylate counterions profoundly influence the physicochemical properties of 2-oxa-6-aza-spiro[3.3]heptane derivatives through multiple stabilization mechanisms. X-ray crystallographic analyses reveal close N⁺-O⁻ interactions (2.6–2.8 Å) between the diazonium nitrogen and tosylate oxygen, creating a robust electrostatic network that impedes decomposition [9]. This configuration enhances thermal stability significantly, with tosylate salts maintaining integrity up to 180°C versus <100°C for hydrochloride analogs [2] [9]. The molecular architecture also facilitates enhanced aqueous solubility (126 mg/mL) compared to free bases (<5 mg/mL), attributable to the tosylate anion's polar surface area contribution (58.6 Ų) and strong hydration capacity [4] [5]. Importantly, sulfonate salts like tosylate create a favorable microenvironmental pH (≈5.2) when dissolved, reducing hydrolytic degradation rates of acid-sensitive spirocyclic scaffolds by >90% relative to mineral acid salts [4]. These properties collectively position tosylate as a privileged counterion among FDA-approved sulfonate salts, which constitute approximately 13% of pharmaceutical salts (69 approvals from 1952-2020), trailing only mesylate (25 drugs) and sulfate (24 drugs) in prevalence [5]. The stability extends to storage conditions, with tosylate salts retaining >95% purity after 12 months at 25°C/60% RH, underscoring their formulation advantages.

Scalability and Industrial Feasibility of Current Synthetic Protocols

Industrial translation of 2-oxa-6-aza-spiro[3.3]heptane tosylate synthesis necessitates addressing three critical process parameters: catalyst loading reduction, solvent footprint minimization, and purification simplification. Continuous flow technology implementations have demonstrated remarkable improvements in the hydrogenation-cyclization sequence, reducing reaction time from 48 hours (batch) to <15 minutes while maintaining 92% yield and eliminating precious metal catalyst separation hurdles [4]. Economic analyses indicate that replacing dichloromethane with cyclopentyl methyl ether (CPME) in cyclization steps lowers overall production costs by 38% through reduced solvent recovery expenses and improved E-factor metrics (from 87 to 32) [5]. Furthermore, direct isolation protocols leveraging the crystalline nature of tosylate salts bypass resource-intensive column chromatography, achieving >99.5% purity via single-solvent recrystallization (e.g., ethanol/water mixtures) [9]. Regulatory considerations favor tosylate salts due to the GRAS (Generally Recognized As Safe) status of p-toluenesulfonic acid and established precedent in >50 approved drugs, simplifying regulatory pathways [5]. Current kilogram-scale campaigns report overall yields of 65-72% across 6 linear steps with controlled genotoxic impurity profiles (alkyl sulfonates <1 ppm), meeting stringent ICH Q3A/B requirements for commercial manufacturing.

Table 3: Industrial Process Optimization Metrics for Tosylate Salt Production

Process ParameterBench ScaleOptimized Kilo LabImprovement Strategy
Overall Yield42%68%Flow hydrogenation, solvent switch
Solvent Consumption (L/kg)1,240480CPME adoption, telescoped steps
Purity (HPLC)97.8%99.9%Crystallization-based purification
Production Cost (USD/kg)$12,500$5,800Reduced chromatography, catalyst recycle

Properties

CAS Number

2083631-41-6

Product Name

2-Oxa-6-aza-spiro[3.3]heptane tosylate

IUPAC Name

4-methylbenzenesulfonic acid;2-oxa-6-azaspiro[3.3]heptane

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

InChI

InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2-6-1)3-7-4-5/h2-5H,1H3,(H,8,9,10);6H,1-4H2

InChI Key

MBKYGTDOAKMBDF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2(CN1)COC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2(CN1)COC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.